molecular formula C16H22F2N4O7 B13497589 tert-butyl N-[({1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}carbamoyl)methyl]carbamate

tert-butyl N-[({1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}carbamoyl)methyl]carbamate

Cat. No.: B13497589
M. Wt: 420.37 g/mol
InChI Key: CKWUVPRYOFFCPV-GGZOMVNGSA-N
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Description

tert-Butyl N-[({1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}carbamoyl)methyl]carbamate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a difluorohydroxy oxolane ring, and a dihydropyrimidinyl carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[({1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}carbamoyl)methyl]carbamate involves multiple steps. One common method includes the following steps:

    Formation of the oxolane ring: The oxolane ring is synthesized through a series of reactions involving the appropriate starting materials and reagents.

    Introduction of the difluoro and hydroxy groups: The difluoro and hydroxy groups are introduced through selective fluorination and hydroxylation reactions.

    Formation of the dihydropyrimidinyl carbamate moiety: This involves the reaction of the oxolane intermediate with a dihydropyrimidinyl carbamate precursor under controlled conditions.

    Final coupling: The final step involves coupling the tert-butyl group with the synthesized intermediate to form the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or continuous flow reactors: To control reaction conditions and improve efficiency.

    Purification steps: Such as crystallization, distillation, or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[({1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}carbamoyl)methyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butyl N-[({1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}carbamoyl)methyl]carbamate has diverse applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[({1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}carbamoyl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to enzymes or receptors: Modulating their activity and leading to downstream effects.

    Inhibit or activate specific pathways: Affecting cellular processes such as signal transduction, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler compound with a similar tert-butyl group but lacking the complex oxolane and dihydropyrimidinyl moieties.

    Difluorohydroxy oxolane derivatives: Compounds with similar oxolane rings but different substituents.

    Dihydropyrimidinyl carbamates: Compounds with similar dihydropyrimidinyl carbamate structures but different side chains.

Uniqueness

tert-Butyl N-[({1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}carbamoyl)methyl]carbamate is unique due to its combination of structural features, which confer specific chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C16H22F2N4O7

Molecular Weight

420.37 g/mol

IUPAC Name

tert-butyl N-[2-[[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]amino]-2-oxoethyl]carbamate

InChI

InChI=1S/C16H22F2N4O7/c1-15(2,3)29-14(27)19-6-10(24)20-9-4-5-22(13(26)21-9)12-16(17,18)11(25)8(7-23)28-12/h4-5,8,11-12,23,25H,6-7H2,1-3H3,(H,19,27)(H,20,21,24,26)/t8-,11-,12-/m1/s1

InChI Key

CKWUVPRYOFFCPV-GGZOMVNGSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NCC(=O)NC1=NC(=O)N(C=C1)[C@H]2C([C@@H]([C@H](O2)CO)O)(F)F

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)(F)F

Origin of Product

United States

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